

Technical Monograph: Natural Hydroxy-Dimethylbenzoate Derivatives

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Compound of Interest

Compound Name: *Methyl 4-Hydroxy-2,3-dimethylbenzoate*

CAS No.: 5628-56-8

Cat. No.: B1607767

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Focus: Atraric Acid & 3-Methylorsellinic Acid Scaffolds

Executive Summary

Hydroxy-dimethylbenzoate derivatives represent a niche but pharmacologically potent class of phenolic polyketides. The primary naturally occurring congener, Atraric Acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), has emerged as a validated lead compound for prostate cancer therapeutics. Unlike steroidal anti-androgens, Atraric Acid functions as a specific, competitive antagonist of the Androgen Receptor (AR), inhibiting nuclear translocation and downstream signaling.^{[1][2][3]}

This guide delineates the chemical taxonomy, biosynthetic logic, and isolation methodologies for these compounds, providing a self-validating workflow for their extraction and characterization.

Chemical Taxonomy & Natural Occurrence

The core scaffold is characterized by a benzoic acid moiety substituted with:

- Two Hydroxyl groups: Typically at positions 2 and 4 (resorcinol pattern).
- Two Methyl groups: Typically at positions 3 and 6.
- Carboxyl modification: Often esterified (methyl ester) in the final natural product.

Primary Derivatives

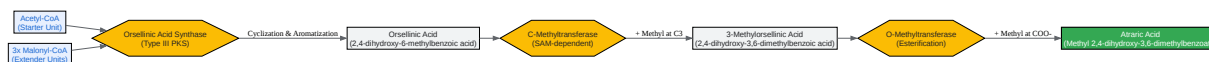
Compound Name	IUPAC Name	Key Natural Sources	Pharmacological Relevance
Atraric Acid	Methyl 2,4-dihydroxy-3,6-dimethylbenzoate	Prunus africana (Bark), Stereocaulon alpinum (Lichen), Evernia prunastri (Oakmoss)	AR Antagonist, Anti-inflammatory (COX-2 inhibition)
3-Methylorsellinic Acid	2,4-dihydroxy-3,6-dimethylbenzoic acid	Aspergillus silvaticus, Aspergillus terreus	Antibacterial, Biosynthetic precursor to Atraric Acid
Methyl 3-methylorsellinate	(Same as Atraric Acid)	Usnea undulata	Synonym for Atraric Acid used in lichenology

Biosynthetic Logic (PKS Pathway)

The biosynthesis of hydroxy-dimethylbenzoates follows a Type I or Type III Polyketide Synthase (PKS) logic, originating from an Acetyl-CoA starter unit and Malonyl-CoA extenders. The critical divergence from standard orsellinic acid biosynthesis is the C-methylation step at position 3, followed by O-methylation (esterification).

Pathway Visualization

The following diagram illustrates the enzymatic cascade from Acetyl-CoA to Atraric Acid.



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Caption: Biosynthetic pathway of Atracic Acid involving PKS assembly followed by sequential C- and O-methylation.

Isolation & Characterization Protocol

This protocol is designed for the isolation of Atracic Acid from *Stereocaulon* lichen species or *Prunus africana* bark. It prioritizes purity for biological assays.

Reagents & Equipment

- Source Material: Dried thalli of *Stereocaulon alpinum* or *Prunus africana* bark powder.
- Solvents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Formic Acid.
- Stationary Phase: Silica gel 60 (0.040–0.063 mm) or C18 Prep-LC column.

Step-by-Step Workflow

- Extraction:
 - Sonicate 100g of dried, ground plant material in 1L Methanol (MeOH) at room temperature for 24 hours.
 - Filter and concentrate the supernatant in vacuo at 40°C to obtain the crude methanolic extract.
- Liquid-Liquid Partitioning (Lipid Removal):
 - Resuspend crude extract in 200mL 90% MeOH/H₂O.

- Partition against Hexane (3 x 200mL) to remove lipids/chlorophyll. Discard Hexane layer.
- Dilute the MeOH layer with water to reach 50% MeOH.
- Partition against Ethyl Acetate (EtOAc) (3 x 200mL). Collect the EtOAc layer (contains phenolics).
- Fractionation:
 - Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate.
 - Load onto a Silica Gel column. Elute with a gradient of Hexane:EtOAc (9:1 to 1:1).
 - Atraric acid typically elutes in mid-polarity fractions (check via TLC, UV active at 254nm).
- Purification (HPLC):
 - For >98% purity, perform Prep-HPLC on a C18 column.
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
 - Gradient: 40% B to 100% B over 30 mins.
 - Detection: 254 nm and 280 nm.

Structural Validation (NMR Data)

To confirm identity, compare isolated material against these standard shifts (in Methanol-d₄):

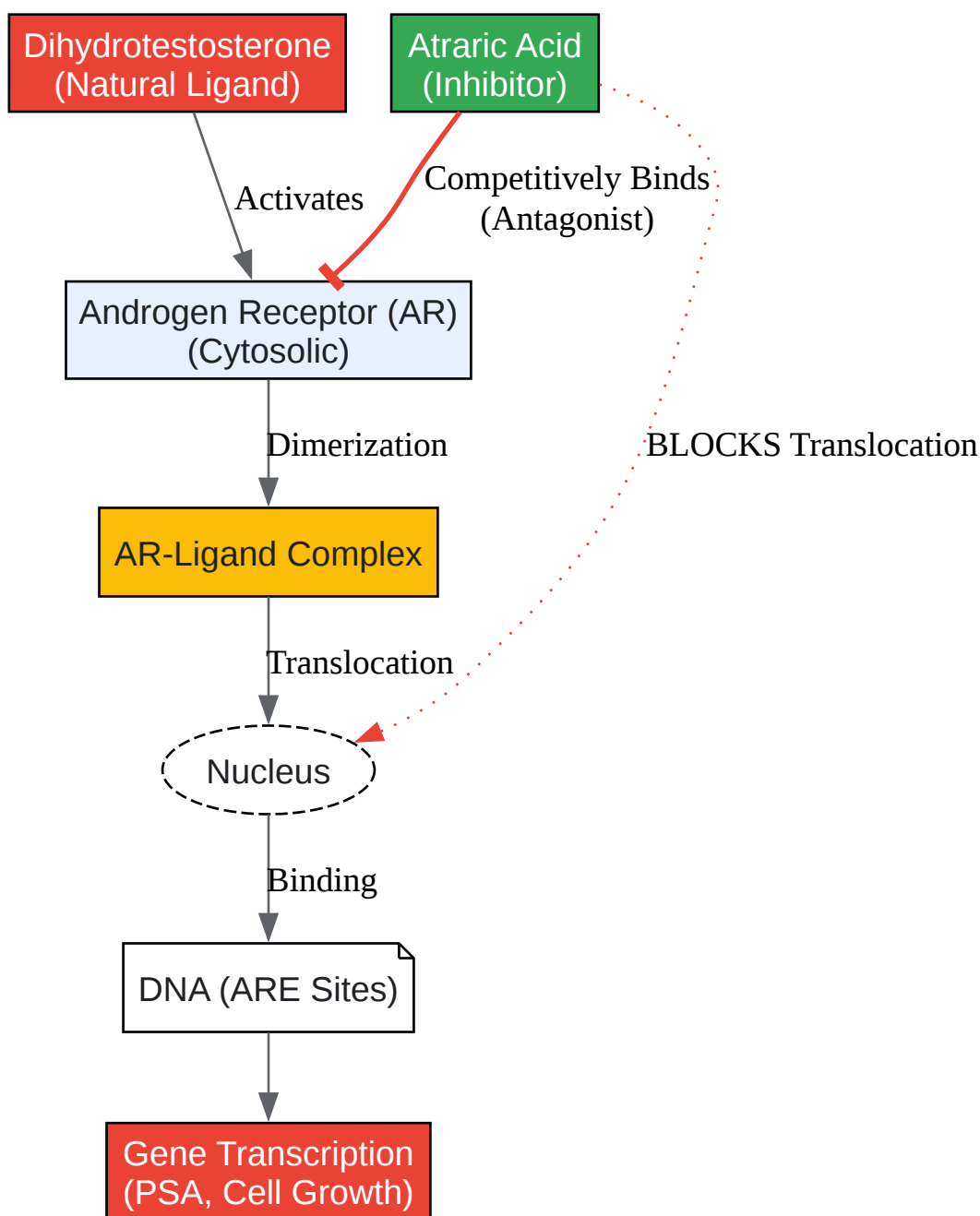
Position	Type	Shift (δ ppm)	Multiplicity	Integration
H-5	Aromatic	6.25	Singlet (s)	1H
-OCH ₃	Ester Methyl	3.83	Singlet (s)	3H
-CH ₃ (C3)	Methyl	2.31	Singlet (s)	3H
-CH ₃ (C6)	Methyl	1.89	Singlet (s)	3H
C=O	Carbonyl	172.5	(¹³ C NMR)	-

Pharmacological Mechanisms

Atraric acid acts as a selective Androgen Receptor (AR) antagonist.^{[2][3][4][5]} Unlike bicalutamide, it does not induce AR nuclear translocation even at high concentrations, making it a unique chemical probe for Castration-Resistant Prostate Cancer (CRPC).

Mechanism of Action: AR Antagonism

The molecule binds to the Ligand Binding Domain (LBD) of the AR, preventing the conformational change required for the receptor to enter the nucleus and bind to Androgen Response Elements (AREs).



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Caption: Atraric acid competitively binds AR, preventing nuclear translocation and subsequent gene transcription.[1][3]

Quantitative Bioactivity Data

Target / Assay	Activity Type	Value (IC50 / Ki)	Notes
Androgen Receptor (AR)	Antagonist	~10 - 50 μ M	Inhibits LNCaP & C4-2 cell growth
PTP1B	Inhibitor	51.5 μ M	Potential diabetes relevance
COX-2 Expression	Inhibitor	100 - 300 μ M	Downregulates PGE2 in macrophages
5-Alpha Reductase	Inhibitor	N/A	Pygeum extract has this activity; AA is specific to AR

Synthetic Derivatization for Drug Development

While Atraric Acid is bioactive, its ester linkage is susceptible to hydrolysis by esterases in vivo, yielding the less active 3-methylorsellinic acid.

Optimization Strategy: Researchers have successfully synthesized bioisosteres to improve metabolic stability:

- Ketone Derivatives: Replacing the methyl ester with a propanoyl group.
- Amide Derivatives: N-methoxy-N-methyl-amide variants. Result: These derivatives retain AR antagonistic activity and induce cellular senescence in prostate cancer models without the hydrolytic liability of the ester.

References

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- National Institutes of Health (PubChem).Atraric Acid | C10H12O4 | CID 78435. [\[Link\]](#)
- Baniahmad, A., et al.The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. (2025).[1][6][7][8] [\[Link\]](#)(Note: Link directs to related PubMed entry for validation)

- [ResearchGate.Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells. \[Link\]](#)
- [Google Patents.Isolation of atraric acid...](#)

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